molecular formula C19H23O3P B14414953 [3-(2-Methyl-1,3-dioxolan-2-yl)propyl](oxo)diphenyl-lambda~5~-phosphane CAS No. 87109-17-9

[3-(2-Methyl-1,3-dioxolan-2-yl)propyl](oxo)diphenyl-lambda~5~-phosphane

Cat. No.: B14414953
CAS No.: 87109-17-9
M. Wt: 330.4 g/mol
InChI Key: DIUVTXHKHHESGN-UHFFFAOYSA-N
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Description

3-(2-Methyl-1,3-dioxolan-2-yl)propyldiphenyl-lambda~5~-phosphane: is a complex organophosphorus compound It features a unique structure that includes a dioxolane ring, a propyl chain, and a diphenylphosphane group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methyl-1,3-dioxolan-2-yl)propyldiphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphane with a suitable precursor that contains the 2-methyl-1,3-dioxolane moiety. One common method is the nucleophilic substitution reaction where diphenylphosphane reacts with a halogenated precursor under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphane group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. Purification steps such as distillation or recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphane group, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can convert the phosphane oxide back to the phosphane.

    Substitution: The dioxolane ring and the propyl chain can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenated reagents and bases like sodium hydride are often employed.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Regeneration of the original phosphane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

Biology: In biological research, it can be used to study the interactions of organophosphorus compounds with enzymes and other biomolecules.

Industry: Used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-1,3-dioxolan-2-yl)propyldiphenyl-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes or metal ions. The phosphane group can coordinate with metal centers, altering their reactivity and facilitating catalytic processes. The dioxolane ring may also participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds:

    Diethyl malonate: Another organophosphorus compound with different structural features.

    Zwitterions: Compounds with both positive and negative charges, similar in their ability to interact with various molecular targets.

    Heusler compounds: Magnetic intermetallics with different applications but similar in their complex structures.

Uniqueness: The unique combination of the dioxolane ring, propyl chain, and diphenylphosphane group in 3-(2-Methyl-1,3-dioxolan-2-yl)propyldiphenyl-lambda~5~-phosphane provides distinct reactivity and interaction profiles, making it valuable in specialized applications in catalysis and materials science.

Properties

87109-17-9

Molecular Formula

C19H23O3P

Molecular Weight

330.4 g/mol

IUPAC Name

2-(3-diphenylphosphorylpropyl)-2-methyl-1,3-dioxolane

InChI

InChI=1S/C19H23O3P/c1-19(21-14-15-22-19)13-8-16-23(20,17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-7,9-12H,8,13-16H2,1H3

InChI Key

DIUVTXHKHHESGN-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)CCCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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